Chemical and Physical Properties of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid: A Technical Guide
Chemical and Physical Properties of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid: A Technical Guide
Executive Summary
In modern medicinal chemistry and organic synthesis, bifunctional building blocks are critical for developing targeted therapeutics. 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid —commonly referred to as 4-methoxybenzaldehyde O-(carboxymethyl)oxime—is a highly versatile oxime ether. It features a hydrolytically stable oxime linkage and a terminal carboxylic acid, making it an ideal linker for synthesizing complex pharmacophores. This guide provides an in-depth analysis of its physicochemical properties, mechanistic synthesis, and its specific application in the development of Carbonic Anhydrase (CA) IX and XII inhibitors for oncology.
Chemical Identity & Physicochemical Properties
The structural integrity of this compound relies on the oxime ether bond, which is significantly more stable against hydrolysis than traditional imines. This stability is crucial when the molecule is used as a linker in physiological environments.
Below is a consolidated table of its quantitative physicochemical and spectroscopic data:
| Property | Value |
| IUPAC Name | 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid |
| Common Name | 4-Methoxybenzaldehyde O-(carboxymethyl)oxime |
| Molecular Formula | C10H11NO4 |
| Molecular Weight | 209.20 g/mol |
| Physical State | White solid (crystallized from CHCl3/n-hexane) |
| Stereochemistry | Predominantly (E)-isomer |
| Typical Yield | 58% (via standard condensation) |
| 1H NMR (DMSO-d6, 400 MHz) | δ 12.78 (brs, 1H, -COOH), 8.25 (s, 1H, -CH=), 7.55 (d, 2H, J=8.8 Hz, Ar-H), 6.98 (d, 2H, J=8.8 Hz, Ar-H), 4.60 (s, 2H, -OCH2-), 3.78 (s, 3H, -OCH3) |
Synthesis & Mechanistic Pathways
The synthesis of 2-({[(4-Methoxyphenyl)methylidene]amino}oxy)acetic acid proceeds via a classic nucleophilic addition-elimination mechanism. The reaction leverages the "alpha-effect," where the adjacent oxygen atom donates electron density to the nitrogen of the aminooxy group, making it a highly potent nucleophile.
The condensation between 4-methoxybenzaldehyde and aminooxyacetic acid is highly pH-dependent. Maintaining a pH of 4.5–5.0 is critical: it ensures the aminooxy group remains unprotonated (active nucleophile) while the aldehyde carbonyl oxygen is sufficiently protonated (enhanced electrophilicity) . Following nucleophilic attack, the unstable tetrahedral intermediate undergoes dehydration. Steric repulsion between the bulky 4-methoxyphenyl ring and the carboxymethyl group thermodynamically drives the formation of the (E)-isomer.
Fig 1: Synthetic workflow and mechanistic pathway for the formation of the target oxime ether.
Analytical Characterization
Accurate characterization of this compound relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind the specific chemical shifts is rooted in the molecule's electronic environment:
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Azomethine Proton (δ 8.25 ppm): The strong downfield shift of the -CH=N- proton is caused by the combined electron-withdrawing nature of the oxime nitrogen/oxygen and the anisotropic deshielding effect of the adjacent aromatic ring.
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Aromatic Protons (δ 7.55 & 6.98 ppm): The methoxy group (-OCH3) acts as a strong electron-donating group via resonance. This shields the ortho protons (appearing at 6.98 ppm) relative to the meta protons (7.55 ppm), resulting in a classic para-substituted doublet-of-doublets pattern.
Applications in Drug Development
In contemporary drug discovery, this specific oxime ether is utilized as a "tail" modifier in the design of benzenesulfonamide derivatives targeting Carbonic Anhydrase (CA) IX and XII.
Tumor microenvironments are notoriously hypoxic. To survive, cancer cells upregulate CA IX and XII, which catalyze the hydration of CO2 to bicarbonate and protons, leading to extracellular acidification that promotes metastasis (). By coupling the carboxylic acid handle of our target compound to a benzenesulfonamide pharmacophore, researchers create potent, isoform-selective inhibitors. The sulfonamide zinc-binding group displaces the catalytic water molecule in the enzyme's active site, while the bulky oxime-tail interacts with the hydrophobic half of the enzyme cavity, driving low nanomolar Ki affinities ().
Fig 2: Mechanism of action for CA IX/XII inhibitors utilizing the synthesized oxime linker.
Experimental Protocols
To ensure high fidelity and reproducibility, the following step-by-step methodology is designed as a self-validating system . Each phase includes an In-Process Control (IPC) to verify the mechanistic success of the step.
Objective: Synthesize (E)-2-(((4-methoxybenzylidene)amino)oxy)acetic acid with >95% purity.
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Step 1: Reagent Dissolution & Buffer Preparation
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Action: Dissolve aminooxyacetic acid hemihydrochloride (1.2 eq) and sodium acetate (1.2 eq) in a 1:1 (v/v) mixture of Ethanol/Water at room temperature.
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Causality & Validation: Sodium acetate acts as a buffer. IPC Check: Measure the solution pH; it must be between 4.5 and 5.0. If the pH is too low, the aminooxy nitrogen remains protonated and non-nucleophilic.
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Step 2: Electrophile Addition & Condensation
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Action: Add 4-methoxybenzaldehyde (1.0 eq) dropwise to the stirring solution. Stir at room temperature for 4 hours.
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Causality & Validation: The reaction forms the oxime and water. IPC Check: Perform Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (7:3). Validation is achieved when the UV-active aldehyde spot ( Rf ~0.6) completely disappears, replaced by a more polar product spot ( Rf ~0.2).
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Step 3: Workup and Phase Extraction
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Action: Concentrate the mixture under reduced pressure to remove ethanol. Cool the aqueous residue to 0°C and adjust to pH 2.0 using 1M HCl. Extract with Ethyl Acetate (3 x 20 mL).
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Causality & Validation:IPC Check: The pH 2 adjustment is critical. It fully protonates the terminal carboxylic acid ( pKa ~3.5), neutralizing the molecule to ensure it partitions entirely into the organic phase rather than remaining water-soluble.
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Step 4: Purification & Final Validation
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Action: Dry the combined organic layers over anhydrous Na2SO4 , filter, and evaporate. Crystallize the crude residue using a mixture of CHCl3 /n-hexane.
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Causality & Validation:Final Check: The formation of a white solid validates the purification. Submit for 1H NMR analysis; the batch is validated for downstream drug synthesis only if the azomethine singlet at δ 8.25 ppm is present and free of aldehyde proton impurities (~δ 9.8 ppm).
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References
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Jencks, W. P. (1959). Studies on the Mechanism of Oxime and Semicarbazone Formation. Journal of the American Chemical Society. Available at:[Link]
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Supuran, C. T. (2018). Advances in Anti-Cancer Drug Development Targeting Carbonic Anhydrase IX and XII. Top Anticancer Res. Available at:[Link]
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Nencetti, S., Cuffaro, D., Ciccone, L., et al. (2025). A series of benzensulfonamide derivatives as new potent carbonic anhydrase IX and XII inhibitors. Future Medicinal Chemistry, 17(3), 271–285. Available at:[Link]
